3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline
CAS No.: 293737-69-6
Cat. No.: VC21336896
Molecular Formula: C15H14N2O
Molecular Weight: 238.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 293737-69-6 |
---|---|
Molecular Formula | C15H14N2O |
Molecular Weight | 238.28 g/mol |
IUPAC Name | 3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline |
Standard InChI | InChI=1S/C15H14N2O/c1-9-6-10(2)14-13(7-9)17-15(18-14)11-4-3-5-12(16)8-11/h3-8H,16H2,1-2H3 |
Standard InChI Key | WZPIBINNNLSKNQ-UHFFFAOYSA-N |
SMILES | CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=CC=C3)N)C |
Canonical SMILES | CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=CC=C3)N)C |
Introduction
Chemical Structure and Basic Properties
3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline belongs to the class of substituted benzoxazoles, specifically featuring an aniline group at the 2-position of the benzoxazole ring system. The compound's benzoxazole core is further modified with methyl substituents at the 5 and 7 positions, contributing to its distinct chemical behavior and potential biological interactions.
Structural Composition
The molecular structure consists of a benzoxazole ring system with two methyl groups attached at positions 5 and 7, connected to an aniline moiety at position 2. This arrangement creates a molecule with specific electronic properties that influence its reactivity patterns and biological interactions.
Physical and Chemical Properties
The fundamental physical and chemical properties of 3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline are summarized in the table below:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₄N₂O |
Molecular Weight | 238.28 g/mol |
Physical State | Solid (at standard conditions) |
CAS Number | Not specified in sources |
Chemical Class | Benzoxazole derivatives, Anilines |
The compound features an aniline group that serves as a versatile point for further chemical modifications, making it valuable for derivatization and structure-activity relationship studies .
Related Compounds and Structural Analogs
Understanding 3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline requires examination of structurally similar compounds that share comparable chemical properties and potential applications.
Structurally Related Benzoxazole Derivatives
Several structurally related compounds provide insights into the expected properties and activities of 3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline:
Compound | Molecular Formula | Molecular Weight | Key Differences |
---|---|---|---|
4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline | C₁₅H₁₄N₂O | 238.28 g/mol | Para vs. meta aniline connection |
3-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline | C₁₃H₈Cl₂N₂O | 279.12 g/mol | Chloro vs. methyl substituents |
2,4-Dichloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylaniline | C₁₆H₁₄Cl₂N₂O | 321.2 g/mol | Additional chloro and methyl substituents |
The positional isomer 4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline has been documented with CAS number 293738-18-8, indicating its significance in chemical research . While sharing the same molecular formula and weight with our target compound, the positional difference in the aniline attachment significantly affects reactivity patterns and biological interactions.
Physical Property Comparisons
Based on data from structurally similar compounds, particularly 3-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline, we can make informed estimates about certain physical properties of 3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline:
Property | 3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline (Estimated) | 3-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline (Known) |
---|---|---|
Boiling Point | Approximately 425-445°C at 760 mmHg | 435°C at 760 mmHg |
Density | Approximately 1.2-1.3 g/cm³ | 1.461 g/cm³ |
Flash Point | Approximately 200-220°C | 216.9°C |
These estimations are based on comparative analysis with similar benzoxazole structures, accounting for the effects of methyl versus chloro substituents on physical properties .
Synthesis and Chemical Reactivity
The synthetic approaches for preparing 3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline typically involve established methodologies for benzoxazole formation.
Common Synthetic Routes
The synthesis generally involves the condensation of 2-amino-4,6-dimethylphenol with 3-aminobenzoic acid or its derivatives under acidic conditions. Alternative approaches may include the reaction of 2-amino-4,6-dimethylphenol with 3-aminobenzaldehyde followed by oxidation, or through metal-catalyzed coupling reactions.
Reaction Capabilities
The aniline moiety in 3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline serves as a versatile functional group for further transformations. The primary amino group can participate in various reactions including:
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Acylation reactions to form amides
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Alkylation to form secondary and tertiary amines
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Diazotization followed by various coupling reactions
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Nucleophilic substitution reactions
These transformation possibilities make the compound valuable as a synthetic intermediate for developing more complex molecular structures with tailored properties.
Biological Activities and Applications
Benzoxazole derivatives, including those with aniline substituents, have demonstrated diverse biological activities that suggest potential applications for 3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline.
Antimicrobial Properties
Structurally related benzoxazole compounds have shown significant antimicrobial activities. Research on similar compounds indicates potential efficacy against various bacterial and fungal pathogens. The benzoxazole core, particularly when linked to an aniline group, often contributes to these properties through specific interactions with biological targets .
Antifungal Activity Profiles
Studies on benzoxazole derivatives have demonstrated notable antifungal properties. Research by Kovačević et al. identified structure-activity relationships for benzoxazole compounds against fungal pathogens, with lipophilicity playing a significant role in their effectiveness .
Research Applications and Future Directions
The compound's structural features position it for various research applications:
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Scaffold for medicinal chemistry exploration
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Intermediate for synthesizing more complex bioactive molecules
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Model compound for studying structure-activity relationships
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Potential applications in material science due to its heterocyclic structure
The meta-position of the aniline group in 3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline, compared to the para-position in its isomer, may confer distinct biological activities and physicochemical properties worth exploring in comparative studies .
Structure-Activity Relationship Studies
Understanding the relationship between structural modifications and biological activities provides valuable insights for developing optimized benzoxazole derivatives.
Influence of Substituent Patterns
Research on benzoxazole derivatives indicates that the pattern and nature of substituents significantly impact biological activities. The 5,7-dimethyl substituents on the benzoxazole ring may contribute to enhanced lipophilicity, potentially affecting membrane permeability and target interactions.
Position Effects on Activity
The position of the aniline group (meta vs. para) can substantially influence the compound's biological activity profile. Studies on related benzoxazole compounds suggest that positional isomers may exhibit different potency and selectivity against specific targets .
Quantitative Structure-Activity Relationship Models
Multivariate regression modeling has been applied to predict the antifungal activity of benzoxazole derivatives. These models incorporate molecular descriptors such as lipophilicity (LogP), molecular weight, and topological parameters to establish correlations with biological activity. Such approaches could be valuable for predicting and optimizing the activity of 3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline derivatives .
Comparative Analysis with Related Compounds
Comparing 3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline with structurally similar compounds offers insights into its expected behavior and potential applications.
Effects of Methyl vs. Chloro Substituents
The presence of methyl groups in 3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline versus chloro groups in 3-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline leads to significant differences in electronic properties, reactivity, and biological interactions. Methyl groups typically increase electron density through inductive effects, while chloro substituents withdraw electron density, potentially altering the compound's interaction with biological targets .
Positional Isomerism Impact
The meta-positioning of the aniline group in 3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline versus para-positioning in 4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline creates distinct electronic distribution patterns that can significantly impact chemical reactivity and biological activity profiles .
Physicochemical Property Variations
Comparing the estimated physicochemical properties of these related compounds reveals patterns that can guide the design of optimized derivatives:
Compound | LogP (Estimated) | Solubility Profile | Reactivity Pattern |
---|---|---|---|
3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline | 3.9-4.1 | Lipophilic, poorly water-soluble | Electrophilic at aniline nitrogen |
4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline | 3.8-4.0 | Lipophilic, poorly water-soluble | Electrophilic at aniline nitrogen |
3-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline | 4.9-5.1 | More lipophilic than methyl analogs | Enhanced electrophilicity at benzoxazole |
These estimated values are derived from comparisons with the LogP values of similar compounds documented in the literature .
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